(Z)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)-4-fluorobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N’-(5,7-dibromo-2-oxoindolin-3-ylidene)-4-fluorobenzohydrazide is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a dibromo-substituted oxoindoline moiety and a fluorobenzohydrazide group. Such compounds are often studied for their potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-(5,7-dibromo-2-oxoindolin-3-ylidene)-4-fluorobenzohydrazide typically involves the condensation of 5,7-dibromo-2-oxoindoline-3-carbaldehyde with 4-fluorobenzohydrazide. The reaction is usually carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for such compounds would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents, and employing continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxide derivatives.
Reduction: Reduction reactions may lead to the formation of amine derivatives.
Substitution: The bromine atoms in the oxoindoline moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted oxoindoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-(5,7-dibromo-2-oxoindolin-3-ylidene)-4-fluorobenzohydrazide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities. Researchers investigate its interactions with biological targets to understand its potential therapeutic applications.
Medicine
In medicine, derivatives of this compound could be explored for drug development. Its structural features might contribute to the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry
Industrially, such compounds can be used in the development of new materials, including polymers and dyes. Their chemical properties make them suitable for various applications in material science.
Mechanism of Action
The mechanism of action of (Z)-N’-(5,7-dibromo-2-oxoindolin-3-ylidene)-4-fluorobenzohydrazide would depend on its specific biological activity. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their functions. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N’-(5,7-dichloro-2-oxoindolin-3-ylidene)-4-fluorobenzohydrazide
- (Z)-N’-(5,7-dibromo-2-oxoindolin-3-ylidene)-4-chlorobenzohydrazide
- (Z)-N’-(5,7-dibromo-2-oxoindolin-3-ylidene)-4-methylbenzohydrazide
Uniqueness
The uniqueness of (Z)-N’-(5,7-dibromo-2-oxoindolin-3-ylidene)-4-fluorobenzohydrazide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms may enhance its interactions with biological targets, potentially leading to unique pharmacological properties.
Properties
IUPAC Name |
N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]-4-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Br2FN3O2/c16-8-5-10-12(11(17)6-8)19-15(23)13(10)20-21-14(22)7-1-3-9(18)4-2-7/h1-6,19,23H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBBHSZMPXQECM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Br2FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.